N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

xanthine oxidase inhibition pyrazolo[3,4-d]pyrimidine SAR 4-arylalkylamino substituent effect

N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 732270-08-5) is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine with a 3,4-dimethoxyphenylethyl group at the N4 position and an unsubstituted N1 position. The pyrazolo[3,4-d]pyrimidine core is a recognized kinase-inhibitor scaffold, and the N1-free form preserves a key derivatization handle for structure-activity relationship (SAR) expansion.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 732270-08-5
Cat. No. B2427450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS732270-08-5
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=NN3)OC
InChIInChI=1S/C15H17N5O2/c1-21-12-4-3-10(7-13(12)22-2)5-6-16-14-11-8-19-20-15(11)18-9-17-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20)
InChIKeyJQYVSROQJPAESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 732270-08-5): Structural & Biological Baseline


N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 732270-08-5) is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine with a 3,4-dimethoxyphenylethyl group at the N4 position and an unsubstituted N1 position [1]. The pyrazolo[3,4-d]pyrimidine core is a recognized kinase-inhibitor scaffold, and the N1-free form preserves a key derivatization handle for structure-activity relationship (SAR) expansion [2]. Published data confirm that the 3,4-dimethoxyphenylethyl fragment confers enhanced xanthine oxidase (XO) inhibitory activity relative to other 4-substituents in the same chemotype [3].

Why Generic Substitution Fails for N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Comparator-Based Selectivity Risks


4-Amino-substituted pyrazolo[3,4-d]pyrimidines with alternative N4-arylalkyl groups cannot be treated as interchangeable surrogates for CAS 732270-08-5. Direct experimental evidence shows that replacement of the 3,4-dimethoxyphenylethyl fragment with a 4-methoxyphenylethyl group or with 2,4-dichlorophenylalkyl fragments substantially shifts the target-inhibition profile: XO inhibition is markedly reduced, while nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibition profiles diverge [1]. Additionally, the unsubstituted N1 position in CAS 732270-08-5 distinguishes it from N1-aryl/alkyl analogs that are pre-committed to specific kinase selectivity patterns [2]. Substituting without controlling N1 and N4 substitution simultaneously risks loss of both the XO-enhancement effect and the downstream SAR flexibility required for lead optimization.

Quantitative Differentiation Evidence for N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Head-to-Head and Cross-Study Data


Xanthine Oxidase Inhibition Enhancement by 3,4-Dimethoxyphenylethyl Fragment vs. 4-Methoxyphenylethyl and Other 4-Substituents

In a controlled study of 4-arylalkylamino-substituted pyrazolo[3,4-d]pyrimidines, derivatives bearing a 3,4-dimethoxyphenylethyl fragment at N4 exhibited a significant increase in xanthine oxidase (XO) inhibitory activity compared to compounds with unsubstituted phenylalkyl or 4-methoxyphenylethyl substituents [1]. The study reported that the 3,4-dimethoxyphenylethyl group is among the most effective 4-arylalkylamino modifications for XO inhibition within this chemotype, while the strongest NPP1 inhibitors in the same series required 2,4-dichlorophenyl substituents—demonstrating that the 3,4-dimethoxyphenylethyl fragment provides a distinct, target-specific pharmacological fingerprint not reproduced by other 4-arylalkylamino analogs [1].

xanthine oxidase inhibition pyrazolo[3,4-d]pyrimidine SAR 4-arylalkylamino substituent effect

Unsubstituted N1 Position Enables Derivatization-Dependent Kinase Selectivity vs. Pre-Functionalized N1-Aryl Analogs

CAS 732270-08-5 carries a free N1 position on the pyrazolo[3,4-d]pyrimidine core, in contrast to widely studied analogs such as N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PubChem CID 1900287) [1]. Literature shows that N1-substitution directs kinase selectivity: for example, 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines with specific N1-cyclopentyl or N1-tert-butyl groups achieve Src IC50 values as low as 0.9 nM, while N1-phenyl or N1-H analogs display shifted selectivity profiles [2]. The N1-unsubstituted compound therefore serves as a versatile late-stage diversification intermediate rather than a pre-optimized inhibitor.

kinase inhibitor design pyrazolo[3,4-d]pyrimidine scaffold N1-substitution SAR

Physicochemical Differentiation: Lower cLogP and Molecular Weight vs. N1-Phenyl and N1-Benzyl Analogs

CAS 732270-08-5 exhibits computed physicochemical properties distinct from its common N1-substituted analogs. Its molecular weight (299.33 g/mol) and cLogP (2.4) fall within favorable lead-like space, whereas the N1-phenyl analog (CID 1900287) has a molecular weight of 375.4 g/mol and a cLogP of 4.1, and the N1-benzyl analog (ChemBridge-9033873) further increases lipophilicity [1][2]. These differences directly impact aqueous solubility, permeability, and metabolic stability in downstream assays.

physicochemical properties drug-likeness lead optimization

Fragment-Based XO Enhancement vs. Established XO Inhibitor Allopurinol: Class-Level Positioning

The pyrazolo[3,4-d]pyrimidine core is structurally related to allopurinol (4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine), the prototypical XO inhibitor used clinically for gout and hyperuricemia [1]. While allopurinol acts via irreversible, mechanism-based inhibition through oxidation at C4 and C6, the 3,4-dimethoxyphenylethyl-substituted 4-amino derivatives are proposed to act as reversible, non-covalent XO inhibitors [2]. This mechanistic distinction may translate to differentiated off-rate kinetics and reduced potential for the hypersensitivity reactions associated with allopurinol's covalent adduct formation, although direct comparative kinetic data for CAS 732270-08-5 are not yet reported.

xanthine oxidase inhibitor allopurinol comparison pyrazolo[3,4-d]pyrimidine

Recommended Application Scenarios for N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification Scaffold for Kinase Inhibitor Libraries

The N1-unsubstituted pyrazolo[3,4-d]pyrimidine core of CAS 732270-08-5 provides a single, well-characterized intermediate for parallel SAR exploration at N1, C3, and C6 positions. Unlike pre-optimized N1-aryl/alkyl analogs that lock in selectivity profiles, this intermediate enables systematic derivatization toward Src, B-Raf, RET, or PI3K family targets [1]. Procurement of the N1-H form is recommended for groups running diversity-oriented synthesis or focused kinase panels where unbiased comparator data are required across multiple N1-substituted series [1].

Xanthine Oxidase Inhibitor Lead Identification with Non-Covalent Mechanism of Action

The experimentally confirmed enhancement of XO inhibition by the 3,4-dimethoxyphenylethyl fragment positions this scaffold for developing non-covalent, reversible XO inhibitors [2]. This is particularly relevant for programs seeking alternatives to allopurinol that avoid the hypersensitivity risks associated with covalent, mechanism-based inhibition. The scaffold can be further optimized at N1 and C3 while retaining the validated 3,4-dimethoxyphenylethyl pharmacophore at N4 [2].

Dual-Target Probe Development: Xanthine Oxidase / NPP1 Selectivity Profiling

The 2010 study demonstrated that the inhibitor profile of 4-arylalkylamino-pyrazolo[3,4-d]pyrimidines can be tuned between XO and NPP1 by modulating the N4 substituent [2]. CAS 732270-08-5, with its XO-favoring 3,4-dimethoxyphenylethyl group, serves as a starting point for developing dual-target probes or for crystallography studies comparing XO-bound vs. NPP1-bound conformations. Researchers can directly compare this compound with the 2,4-dichlorophenyl analogs from the same study to interrogate selectivity determinants [2].

Property-Based Lead Optimization Starting Point

With a molecular weight of 299.33 g/mol and cLogP of 2.4, CAS 732270-08-5 resides within lead-like chemical space and provides ~76 Da of molecular weight headroom and ~1.7 log units of lipophilicity headroom relative to its N1-phenyl analog before exceeding common lead-likeness thresholds [3]. This makes it the preferred procurement choice for fragment-to-lead or lead optimization campaigns where downstream substituent addition is anticipated, as it minimizes the risk of property attrition during multiparameter optimization [3].

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.